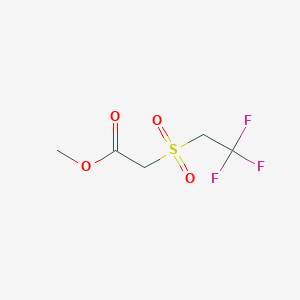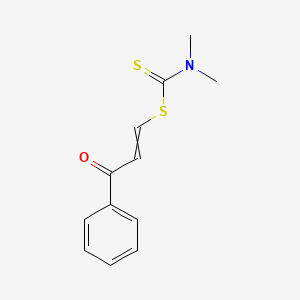
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of a carbamodithioic acid moiety linked to a 3-oxo-3-phenyl-1-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester typically involves the esterification of carbamodithioic acid derivatives with appropriate alcohols under acidic or basic conditions. Common reagents used in the synthesis include dimethylamine, carbon disulfide, and phenylpropenyl alcohol. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified using techniques like column chromatography or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Applications De Recherche Scientifique
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester involves its interaction with molecular targets through its reactive ester and carbamodithioic acid groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamodithioic acid, diethyl-, methyl ester: Similar structure but with diethyl groups instead of dimethyl.
Carbamodithioic acid, dimethyl-, methyl ester: Lacks the 3-oxo-3-phenyl-1-propenyl group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is unique due to the presence of the 3-oxo-3-phenyl-1-propenyl group, which imparts distinct reactivity and properties compared to other carbamodithioic acid esters. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
60405-29-0 |
|---|---|
Formule moléculaire |
C12H13NOS2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
(3-oxo-3-phenylprop-1-enyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
ORWLXYJFWRBEQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


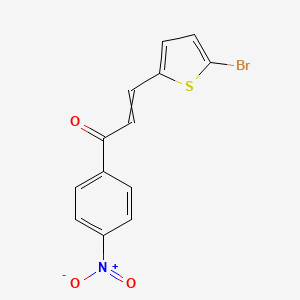
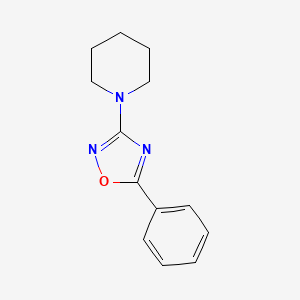
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
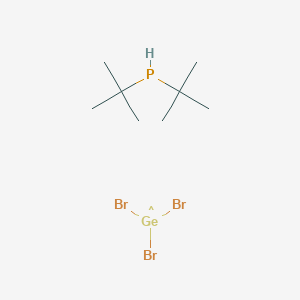
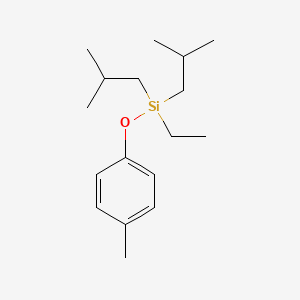
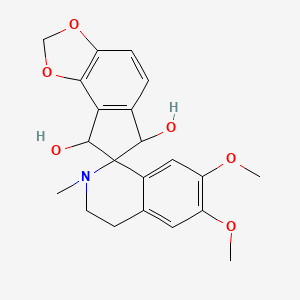

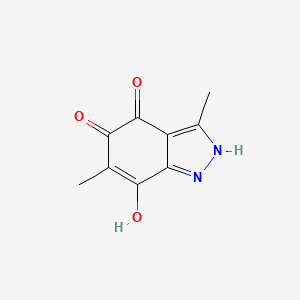
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
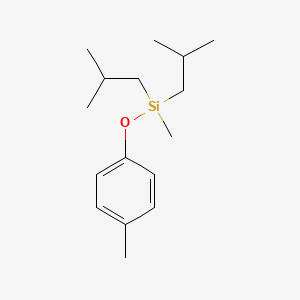
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
